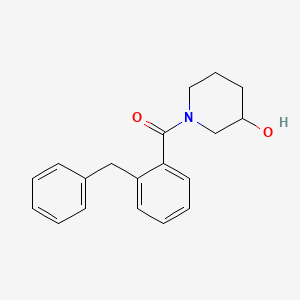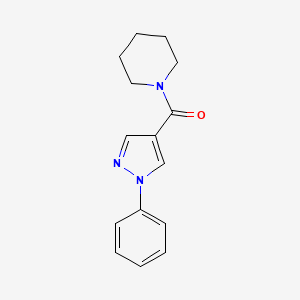
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as BHPM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BHPM belongs to the class of piperidine-based compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been suggested that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to reduce pain and inflammation in animal models of arthritis. In addition, (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone. One direction is to investigate the potential of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone as a therapeutic agent for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Another direction is to explore the potential of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to optimize the synthesis method of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone and improve its solubility in water.
Synthesemethoden
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step reaction process involving the condensation of 2-benzylphenylacetonitrile with 3-hydroxypiperidine in the presence of a base. The resulting intermediate is then reduced to obtain (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone. The purity of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have shown that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can inhibit the production of inflammatory cytokines and reduce pain in animal models. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
(2-benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-17-10-6-12-20(14-17)19(22)18-11-5-4-9-16(18)13-15-7-2-1-3-8-15/h1-5,7-9,11,17,21H,6,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSPETXDBUJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)
![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
